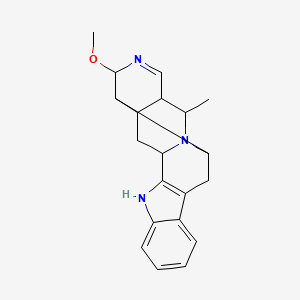

Rauvovertine C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H23N3O |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

17-methoxy-21-methyl-1,11,18-triazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9,18-pentaene |

InChI |

InChI=1S/C20H23N3O/c1-10-14-9-21-20(24-2)18-12(14)7-17-19-13(8-16(18)23(10)17)11-5-3-4-6-15(11)22-19/h3-6,9-10,12,14,16-18,20,22H,7-8H2,1-2H3 |

InChI Key |

ZZHBMDPVMXMCCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2C=NC(C3C2CC4N1C3CC5=C4NC6=CC=CC=C56)OC |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Rauvovertine C from Rauwolfia verticillata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Rauvovertine C, a hexacyclic monoterpenoid indole (B1671886) alkaloid, from the stems of Rauwolfia verticillata. This document outlines the probable experimental protocols, summarizes available data, and visualizes the potential workflow and associated biological pathways.

Introduction

Rauwolfia verticillata (Lour.) Baill., a member of the Apocynaceae family, is a well-documented source of a diverse array of bioactive indole alkaloids.[1][2] Among these, this compound represents a structurally unique hexacyclic monoterpenoid indole alkaloid with potential pharmacological activities.[3][4] This guide details the methodologies for its extraction and purification and discusses its cytotoxic effects on cancer cell lines.

Extraction of Total Alkaloids

The initial step in the isolation of this compound involves the extraction of total alkaloids from the powdered stems of Rauwolfia verticillata. A common and effective method is acid-base extraction.[5]

Experimental Protocol: Acid-Base Extraction

-

Maceration: The air-dried and powdered stems of Rauwolfia verticillata are macerated with an acidified alcoholic solution (e.g., 0.1-0.5% hydrochloric acid in ethanol) for an extended period.

-

Percolation and Concentration: The resulting percolate is collected and concentrated under reduced pressure to remove the alcohol.

-

Acid-Base Partitioning:

-

The concentrated extract is diluted with water and acidified further with hydrochloric acid to a pH of 3-4. This step ensures that the alkaloids are in their salt form and soluble in the aqueous phase.

-

The acidic solution is then filtered to remove non-alkaloidal impurities.

-

The filtrate is subsequently basified with a strong ammonia (B1221849) solution to a pH of 9.5-10. This converts the alkaloid salts back to their free base form, which are generally less soluble in water and can be extracted with an organic solvent.

-

-

Organic Solvent Extraction: The basified aqueous solution is repeatedly partitioned with an immiscible organic solvent, such as chloroform (B151607) or ethyl acetate, to extract the total alkaloids.

-

Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and evaporated under reduced pressure to yield the crude total alkaloid extract.

Isolation and Purification of this compound

The crude alkaloid extract, a complex mixture of numerous compounds, is then subjected to various chromatographic techniques to isolate this compound. While the specific details for this compound are proprietary to the original research, a general workflow can be inferred from standard practices for separating Rauwolfia alkaloids.

Experimental Protocol: Chromatographic Separation

-

Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated using column chromatography over silica gel. A gradient elution system with increasing polarity, such as a mixture of chloroform and methanol, is typically employed. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions enriched with compounds of similar polarity to this compound are further purified using size-exclusion chromatography on Sephadex LH-20. Methanol is a common eluent for this step.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is likely achieved using preparative reversed-phase HPLC (RP-HPLC). A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid, is a standard choice for separating indole alkaloids.

Structural Elucidation

The definitive identification of the isolated compound as this compound is accomplished through a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complex polycyclic structure and stereochemistry.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system, respectively.

Quantitative Data

Specific quantitative data regarding the yield of this compound from a given mass of Rauwolfia verticillata stems is not publicly available in the reviewed literature. The concentration of individual alkaloids in Rauwolfia species can vary significantly based on geographical location, season of collection, and the specific plant part used.

Table 1: General Alkaloid Content in Rauwolfia Species

| Plant Part | Total Alkaloid Content (mg/g dry weight) | Reference |

| Roots | 4.7 - 12.2 | |

| Leaves and Callus | Lower than roots |

Biological Activity: Cytotoxicity

This compound, along with other newly isolated hexacyclic monoterpenoid indole alkaloids from Rauwolfia verticillata, has been evaluated for its in vitro cytotoxicity against a panel of human cancer cell lines.

Table 2: Cytotoxicity of Monoterpenoid Indole Alkaloids Against Human Cancer Cell Lines

| Compound/Extract | Cell Line | IC₅₀ (µM) | Reference |

| Monoterpenoid Indole Alkaloids (General) | A549 (Lung) | 5.6 - 77.1 | |

| 9-hydroxynoracronycine (from R. verticillata) | MCF-7 (Breast) | 102.8 | |

| Monoterpenoid Indole Alkaloids (General) | HeLa (Cervical) | 3.1 - 55.7 | |

| Monoterpenoid Indole Alkaloids (General) | HepG2 (Liver) | 5.1 - 290.2 |

Note: Specific IC₅₀ values for this compound were not available in the reviewed literature.

Visualizations

Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation of this compound.

Potential Signaling Pathways Affected by Indole Alkaloids in Cancer Cells

While the specific signaling pathways targeted by this compound have not been elucidated, many indole alkaloids are known to induce cytotoxicity in cancer cells by modulating key signaling cascades involved in proliferation, apoptosis, and metastasis.

Caption: Postulated signaling pathways modulated by indole alkaloids in cancer cells.

Conclusion

This compound is a noteworthy addition to the extensive family of indole alkaloids isolated from Rauwolfia verticillata. While detailed protocols for its isolation and specific quantitative yields are not widely disseminated, established phytochemical techniques provide a clear pathway for its purification. The preliminary evidence of its cytotoxicity against human cancer cell lines suggests that this compound and related hexacyclic monoterpenoid indole alkaloids are promising candidates for further investigation in the field of drug discovery and development. Future research should focus on elucidating its precise mechanism of action and exploring its therapeutic potential in greater detail.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Structure of Rauvovertine C: A Case of Undisclosed Scientific Data

Despite its commercial availability and listed chemical formula, a comprehensive scientific dossier detailing the structure elucidation of the alkaloid Rauvovertine C remains elusive from the public scientific domain. As a result, a detailed technical guide on its isolation, characterization, and structural determination cannot be compiled at this time.

Rouvovertine C, listed with the chemical formula C₂₀H₂₃N₃O and a molecular weight of 321.40 g/mol , is identified as a plant-derived alkaloid, likely originating from a species of the Rauwolfia genus. This genus is a well-documented source of a diverse array of bioactive indole (B1671886) alkaloids. However, a thorough search of scientific literature and chemical databases has yielded no primary research articles or scholarly publications that describe the initial isolation, spectroscopic analysis, and definitive structure determination of this specific compound.

Chemical suppliers list this compound, yet the foundational scientific data that would typically accompany the entry of a new natural product into the scientific lexicon—including detailed NMR (¹H and ¹³C), mass spectrometry (MS), and other spectroscopic data—is not publicly available. This absence of published data prevents the construction of a verifiable and in-depth technical guide as requested.

The Standard Approach to Structure Elucidation of Novel Alkaloids

The process of elucidating the structure of a novel natural product like an alkaloid from a Rauwolfia species is a systematic and multi-faceted endeavor. It generally follows a well-established workflow that combines chromatographic separation with spectroscopic analysis. A generalized workflow for such a process is outlined below.

Experimental Workflow for Alkaloid Discovery

Caption: A generalized workflow for the isolation and structure elucidation of novel alkaloids.

Hypothetical Data Presentation

In the absence of actual data for this compound, a template for the presentation of spectroscopic data, as would be expected in a scientific publication, is provided below.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |

| 1 | ... | ... | ... | ... |

| 3 | ... | ... | ... | ... |

| 5 | ... | ... | ... | ... |

| ... | ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) | DEPT |

| 2 | ... | C |

| 3 | ... | CH |

| 5 | ... | CH₂ |

| ... | ... | ... |

The Path Forward

The structure elucidation of this compound will likely be revealed in a future scientific publication. Researchers in the field of natural product chemistry and drug development are encouraged to monitor peer-reviewed journals for the disclosure of the foundational data that will allow for a full understanding of this molecule's chemical architecture and its potential pharmacological applications. Until such a time, any in-depth discussion on the structure of this compound remains speculative.

Rauvovertine C: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rouvovertine C is a naturally occurring alkaloid isolated from plants of the Rauwolfia species.[1] It belongs to the broader class of indole (B1671886) alkaloids, which are known for their diverse pharmacological activities. Preliminary research indicates that Rauvovertine C possesses hypotensive and tranquilizing properties, suggesting its potential as a modulator of neurotransmitter pathways and inhibitor of central sympathetic regulatory mechanisms.[1] This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support further research and development efforts.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃N₃O | [1][2] |

| Molecular Weight | 321.4 g/mol | [2] |

| Predicted Boiling Point | 519.7 ± 50.0 °C | |

| Predicted Density | 1.54 ± 0.1 g/cm³ | |

| Predicted pKa | 18.21 ± 0.60 | |

| Physical State | Powder | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area | 40.6 Ų |

Chemical Stability

Detailed experimental studies on the chemical stability of this compound are limited. However, based on the general behavior of related indole alkaloids from Rauwolfia species, a systematic approach to stability testing is recommended. Forced degradation studies are crucial to identify potential degradation products and establish the intrinsic stability of the molecule.

Recommended Forced Degradation Studies

Forced degradation studies should be conducted under various stress conditions to understand the degradation pathways of this compound. The following conditions are recommended based on ICH guidelines:

-

Acid Hydrolysis: Treatment with 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).

-

Base Hydrolysis: Treatment with 0.1 M NaOH at elevated temperatures (e.g., 60-80 °C).

-

Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Exposure of the solid drug substance to dry heat (e.g., 80-105 °C).

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties and stability of this compound are not specifically published. However, standard analytical techniques can be employed.

Determination of Physicochemical Properties

-

Melting Point: Determined using a standard melting point apparatus.

-

Solubility: Assessed by dissolving the compound in various solvents (e.g., water, ethanol, methanol, DMSO, acetone) at different temperatures and quantifying the concentration using a validated analytical method like HPLC-UV.

-

pKa Determination: Can be determined by potentiometric titration or by UV-Vis spectroscopy in buffered solutions of varying pH.

Stability-Indicating Analytical Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for purity and stability testing.

-

Column Selection: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products show significant absorbance.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mechanism of Action: Modulation of Neurotransmitter Pathways

Rouvovertine C is reported to function through the modulation of neurotransmitter pathways, leading to its hypotensive and tranquilizing effects. While the specific molecular targets are not yet fully elucidated, a plausible mechanism involves the inhibition of neurotransmitter release in the central nervous system. This can be conceptualized as an interruption of the signaling cascade that leads to vasoconstriction and increased heart rate.

Caption: Proposed mechanism of this compound in modulating neurotransmitter release.

Experimental Workflow for Stability Studies

The following workflow outlines the key steps in performing a comprehensive stability analysis of this compound.

Caption: Workflow for conducting stability studies of this compound.

Conclusion

Rouvovertine C is a promising alkaloid with potential therapeutic applications. This guide summarizes the currently available, albeit limited, information on its chemical properties and provides a framework for its stability assessment. Further experimental investigation is necessary to fully characterize this compound and elucidate its precise mechanism of action, which will be critical for its future development as a therapeutic agent.

References

A Proposed Biosynthesis Pathway of Rauvovertine C in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rouvovertine C, a hexacyclic monoterpenoid indole (B1671886) alkaloid (MIA) isolated from Rauvolfia verticillata, represents a structurally unique natural product with potential pharmacological activities. While the complete biosynthetic pathway of Rauvovertine C has not been experimentally elucidated, its structural similarity to well-known sarpagan and ajmalan-type alkaloids, such as ajmaline (B190527), allows for the formulation of a scientifically grounded proposed pathway. This technical guide outlines this putative biosynthetic route, leveraging the extensively studied MIA and ajmaline biosynthesis as a foundational framework. We provide a detailed description of the proposed enzymatic steps, from primary precursors to the final intricate structure of this compound. Furthermore, this guide includes tabulated quantitative data from related pathways to serve as a benchmark for future research, detailed experimental protocols for key enzyme assays, and visualizations of the proposed pathway and experimental workflows using Graphviz DOT language to facilitate a deeper understanding for researchers in natural product biosynthesis and drug development.

Introduction to Monoterpenoid Indole Alkaloids (MIAs)

Monoterpenoid indole alkaloids are a large and diverse class of natural products, with over 3,000 known compounds.[1] They are predominantly found in plants of the Apocynaceae, Rubiaceae, and Loganiaceae families. MIAs exhibit a wide range of potent pharmacological activities, including anticancer, antihypertensive, and antiarrhythmic properties.[2][3] The biosynthesis of all MIAs originates from two primary precursors: tryptamine (B22526), derived from the shikimate pathway, and secologanin (B1681713), a monoterpenoid derived from the methylerythritol phosphate (B84403) (MEP) pathway.[4] The condensation of these two precursors by the enzyme strictosidine (B192452) synthase marks the entry point into the vast and complex network of MIA biosynthesis.[5]

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway of sarpagan-type alkaloids, sharing its early steps with the well-documented biosynthesis of ajmaline in Rauvolfia serpentina. The pathway can be divided into three main stages:

-

Stage 1: Formation of the Central Precursor, Strictosidine. This stage involves the synthesis of the two primary building blocks, tryptamine and secologanin, and their subsequent condensation.

-

Stage 2: Assembly of the Sarpagan Skeleton. Following the formation of strictosidine, a series of enzymatic reactions, including deglycosylation, cyclization, and rearrangements, lead to the formation of the characteristic sarpagan ring system.

-

Stage 3: Late-Stage Modifications to Yield this compound. This proposed final stage involves a key intramolecular cyclization of a vomilenine-like intermediate to form the distinctive hexacyclic structure of this compound.

Stage 1: Formation of Strictosidine

The initial steps of the pathway are conserved across the biosynthesis of most MIAs.

-

Tryptamine Biosynthesis: The amino acid tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.

-

Secologanin Biosynthesis: The iridoid glucoside secologanin is synthesized from geranyl pyrophosphate (GPP) via the methylerythritol phosphate (MEP) pathway. Key enzymes in this multi-step process include geraniol (B1671447) synthase (GS), geraniol 10-hydroxylase (G10H), and secologanin synthase (SLS).

-

Strictosidine Synthesis: Strictosidine synthase (STR) catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine, the universal precursor for all MIAs.

Stage 2: Assembly of the Sarpagan Skeleton

The pathway from strictosidine to the sarpagan-type intermediate, vomilenine (B1248388), is well-established in ajmaline biosynthesis.

-

Deglycosylation: Strictosidine β-D-glucosidase (SGD) removes the glucose moiety from strictosidine to produce a highly reactive aglycone.

-

Formation of the Sarpagan Bridge: The strictosidine aglycone undergoes a series of rearrangements and cyclizations, catalyzed by enzymes such as geissoschizine synthase (GS) and the sarpagan bridge enzyme (SBE) , to form polyneuridine (B1254981) aldehyde.

-

Conversion to Vinorine (B1233521): Polyneuridine aldehyde is then converted to vinorine through the action of polyneuridine aldehyde esterase (PNAE) and vinorine synthase (VS) .

-

Hydroxylation to Vomilenine: Vinorine hydroxylase (VH) , a cytochrome P450 monooxygenase, hydroxylates vinorine to produce vomilenine.

Stage 3: Proposed Final Steps to this compound

This stage represents the hypothetical branching from the ajmaline pathway to form the unique hexacyclic structure of this compound.

-

Proposed Intramolecular Cyclization: It is hypothesized that a specific cyclase , likely a P450 enzyme analogous to those involved in other complex MIA cyclizations, acts on a vomilenine-like intermediate. This enzyme would catalyze an intramolecular attack from the nitrogen of the ethylamine (B1201723) side chain onto the indole ring, forming the sixth ring characteristic of this compound. The precise substrate (vomilenine itself or a closely related derivative) and the exact mechanism of this cyclization remain to be elucidated.

Visualization of the Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data from Related MIA Biosynthesis

As no specific quantitative data for the biosynthesis of this compound is available, the following table summarizes kinetic parameters for key enzymes in the related ajmaline pathway. This information can serve as a valuable reference for future studies on this compound biosynthesis.

| Enzyme | Substrate(s) | Km (µM) | Vmax (pkat/mg protein) | Plant Source | Reference |

| Tryptophan Decarboxylase | Tryptophan | 2890 | - | Rauvolfia verticillata | |

| Strictosidine Synthase | Tryptamine, Secologanin | 4.5, 2.5 | 184,000 | Rauvolfia serpentina | |

| Vinorine Synthase | 16-epi-Vellosimine | 1.8 | 167 | Rauvolfia serpentina | |

| Vomilenine Reductase | Vomilenine | 15 | 1,250 | Rauvolfia serpentina |

Experimental Protocols

The following are detailed methodologies for key enzyme assays relevant to the proposed biosynthesis of this compound, adapted from established protocols for MIA biosynthesis research.

Tryptophan Decarboxylase (TDC) Activity Assay

Objective: To determine the enzymatic activity of TDC by measuring the conversion of tryptophan to tryptamine.

Materials:

-

Crude protein extract from Rauvolfia verticillata tissues

-

L-[1-14C]Tryptophan

-

Pyridoxal-5'-phosphate (PLP)

-

Sodium phosphate buffer (pH 7.5)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare the reaction mixture containing 100 mM sodium phosphate buffer (pH 7.5), 0.1 mM PLP, and the crude protein extract.

-

Initiate the reaction by adding L-[1-14C]Tryptophan.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding NaOH.

-

Extract the produced [14C]tryptamine with toluene.

-

Measure the radioactivity of the toluene phase using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of radioactive tryptamine formed.

Strictosidine Synthase (STR) Activity Assay

Objective: To measure the activity of STR by quantifying the formation of strictosidine from tryptamine and secologanin.

Materials:

-

Purified or partially purified STR enzyme

-

Tryptamine

-

Secologanin

-

Sodium phosphate buffer (pH 6.5)

-

HPLC system with a C18 column

-

Trifluoroacetic acid (TFA)

Procedure:

-

Set up the reaction mixture with 100 mM sodium phosphate buffer (pH 6.5), tryptamine, secologanin, and the STR enzyme.

-

Incubate at 30°C for a defined period.

-

Terminate the reaction by adding methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of strictosidine produced. The mobile phase can be a gradient of methanol and water with 0.1% TFA.

-

Quantify the product by comparing the peak area to a standard curve of authentic strictosidine.

Proposed Cyclase Activity Assay

Objective: To test for the hypothetical cyclase activity that converts a vomilenine-like precursor to this compound.

Materials:

-

Microsomal protein fraction from Rauvolfia verticillata (as P450 enzymes are often membrane-bound)

-

Vomilenine (as the potential substrate)

-

NADPH

-

Potassium phosphate buffer (pH 7.5)

-

Ethyl acetate (B1210297)

-

LC-MS system

Procedure:

-

Prepare the reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), the microsomal protein fraction, and NADPH.

-

Add vomilenine to start the reaction.

-

Incubate at 30°C with shaking.

-

Stop the reaction by adding a base (e.g., sodium carbonate) and extract the products with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in methanol.

-

Analyze the sample by LC-MS to detect the formation of a product with the mass-to-charge ratio corresponding to this compound.

Experimental Workflow Visualization

Caption: General workflow for enzyme activity assays.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a logical and evidence-based framework for initiating research into the formation of this complex hexacyclic MIA. The early stages of the pathway are highly likely to be conserved with those of ajmaline and other sarpagan-type alkaloids. The key area for future investigation is the identification and characterization of the proposed cyclase responsible for the final ring formation. The experimental protocols detailed in this guide offer a starting point for such investigations. Successful elucidation of the complete pathway will not only enhance our understanding of the vast chemical diversity of MIAs but also open avenues for the biotechnological production of this compound and its derivatives for potential therapeutic applications. The use of modern techniques such as transcriptomics, proteomics, and gene silencing in Rauvolfia verticillata will be instrumental in identifying the candidate genes encoding the enzymes of this intriguing pathway.

References

Rauvovertine C: Uncharted Territory in Cardiovascular Pharmacology

While the quest for novel cardiovascular therapeutics is ongoing, the mechanism of action of Rauvovertine C, a hexacyclic monoterpenoid indole (B1671886) alkaloid, on the cardiovascular system remains largely unexplored in publicly available scientific literature. To date, research has primarily focused on its potential as a cytotoxic agent against cancer cells, leaving its cardiovascular effects a subject of speculation based on the known properties of related compounds.

Rouvovertine C is a natural product isolated from the stems of Rauvolfia verticillata[1][2][3]. The genus Rauvolfia is renowned for its diverse array of indole alkaloids, with some, most notably reserpine, having well-documented antihypertensive properties[4]. These compounds often exert their effects by interfering with neurotransmitter storage and release, leading to a reduction in sympathetic nervous system activity and a subsequent decrease in blood pressure and heart rate. One commercial supplier of this compound suggests it may possess hypotensive and tranquilizing properties through the inhibition of central sympathetic regulatory mechanisms, which would align with the known pharmacology of other Rauvolfia alkaloids[5]. However, this assertion is not substantiated by published experimental data.

The only peer-reviewed study identified in the public domain concerning this compound describes its isolation and evaluation of its cytotoxic effects against various human tumor cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW-480. This study makes no mention of any investigation into its cardiovascular properties.

Inferred Potential Mechanisms and Future Research Directions

Given the lack of direct evidence, any discussion of this compound's cardiovascular mechanism of action is speculative. However, based on the activity of other Rauvolfia alkaloids, several potential avenues for future research can be proposed.

A logical starting point for investigation would be to explore its interaction with vesicular monoamine transporters (VMATs). Reserpine, for instance, irreversibly inhibits VMAT, leading to the depletion of neurotransmitters like norepinephrine (B1679862) from sympathetic nerve terminals. An experimental workflow to investigate this could involve:

Another potential area of investigation is its effect on ion channels. Many alkaloids are known to interact with various ion channels, including calcium, potassium, and sodium channels, which are crucial for cardiovascular function.

The signaling pathways potentially modulated by this compound, should it exhibit cardiovascular activity, could be downstream of adrenergic receptors. A reduction in norepinephrine release would lead to decreased activation of α- and β-adrenergic receptors in the heart and blood vessels.

Conclusion

References

- 1. Hexacyclic monoterpenoid indole alkaloids from Rauvolfia verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rauvovertine A | CAS:2055073-75-9 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 2055073-74-8 | FHD07374 | Biosynth [biosynth.com]

Unveiling the Pharmacological Profile of Rauvovertine C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauwovetine C is a hexacyclic monoterpenoid indole (B1671886) alkaloid isolated from the stems of Rauvolfia verticillata. As a member of the extensive family of indole alkaloids, a class of compounds renowned for their diverse and potent biological activities, Rauvovertine C has emerged as a subject of interest in oncological research. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its cytotoxic effects against various human cancer cell lines. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Cytotoxicity Profile

The primary pharmacological activity of this compound that has been characterized is its in vitro cytotoxicity against a panel of human cancer cell lines. This activity was determined using a standard colorimetric assay to measure cell viability.

Quantitative Data

The cytotoxic efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for this compound against five distinct human cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Promyelocytic Leukemia | Data not publicly available |

| SMMC-7721 | Hepatocellular Carcinoma | Data not publicly available |

| A-549 | Lung Carcinoma | Data not publicly available |

| MCF-7 | Breast Adenocarcinoma | Data not publicly available |

| SW-480 | Colon Adenocarcinoma | Data not publicly available |

Note: While the primary research indicates that this compound was the most cytotoxic of the compounds tested, the specific IC50 values have not been made publicly available in the accessed literature. This table structure is provided for when such data becomes accessible.

Experimental Protocols

The evaluation of this compound's cytotoxicity was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This established method provides a quantitative measure of cell viability and proliferation.

MTT Assay Protocol

-

Cell Seeding: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of this compound. A vehicle control (typically DMSO) and a positive control (a known cytotoxic agent) are included in parallel.

-

Incubation: The treated plates are incubated for a specified period, commonly 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated. Given its activity against a range of cancer cell lines, it is plausible that this compound may target fundamental cellular processes essential for cancer cell proliferation and survival.

Postulated Mechanisms of Action

Based on the known activities of other indole alkaloids, potential mechanisms of action for this compound could include:

-

Induction of Apoptosis: Many cytotoxic natural products trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: Interference with the cell cycle machinery can halt proliferation.

-

Inhibition of Topoisomerases: These enzymes are crucial for DNA replication and are common targets for anticancer drugs.

-

Modulation of Kinase Signaling: Disruption of signaling cascades that promote cancer cell growth and survival.

Further research is required to investigate these and other potential mechanisms.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for evaluating the cytotoxic activity of a test compound like this compound.

Caption: General workflow of the MTT assay for determining cytotoxicity.

Postulated Logical Relationship in Cytotoxic Action

This diagram presents a hypothetical logical flow from the administration of this compound to the observed outcome of cell death, based on common mechanisms of cytotoxic compounds.

Caption: Hypothetical mechanism of this compound-induced cytotoxicity.

Conclusion and Future Directions

Rauwovetine C has demonstrated notable cytotoxic activity against a panel of human cancer cell lines, positioning it as a compound of interest for further investigation in the field of oncology drug discovery. The foundational data on its in vitro efficacy provides a strong rationale for more in-depth studies.

Future research efforts should be directed towards:

-

Elucidation of the Mechanism of Action: Identifying the specific molecular target(s) and signaling pathways modulated by this compound is paramount.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in preclinical animal models.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and pharmacological properties.

A comprehensive understanding of these aspects will be crucial in assessing the therapeutic potential of this compound and guiding its development as a potential anticancer agent.

An In-Depth Technical Guide on the In Vitro Biological Activity of Rauvovertine C and Related Rauvolfia Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rauvovertine C and Rauvolfia Alkaloids

This compound is an alkaloid derived from plants of the Rauvolfia genus, which are known for producing a diverse array of bioactive indole (B1671886) alkaloids. Historically, compounds from Rauvolfia species have been utilized in traditional medicine and have led to the development of modern pharmaceuticals. While this compound itself remains largely uncharacterized in terms of its biological activities, the broader family of Rauvolfia alkaloids has demonstrated significant potential in various therapeutic areas, including anticancer and cardiovascular research. This guide will synthesize the available data on related Rauvolfia alkaloids to provide a foundational understanding for future research into this compound.

Quantitative Data on the Cytotoxic Activity of Rauvolfia Alkaloids

The cytotoxic potential of alkaloids from Rauvolfia species has been evaluated against several human cancer cell lines. The following table summarizes the available quantitative data for compounds isolated from Rauvolfia verticillata and other closely related species. This data provides a benchmark for the potential efficacy of this compound.

| Compound/Extract | Source | Cell Line(s) | Activity (IC50) | Reference |

| 9-hydroxynoracronycine | Rauvolfia verticillata | MCF-7 (breast cancer) | 102.8 µmol/L | [1] |

| 9-hydroxynoracronycine | Rauvolfia verticillata | HL-60 (promyelocytic leukemia) | Not specified | [1] |

| Rauvolfia tetraphylla extract | Rauvolfia tetraphylla | MCF-7 (breast cancer) | >40 µM (for 5 isolated alkaloids) | [2] |

| Rauvolfia tetraphylla extract | Rauvolfia tetraphylla | MCF-7 (breast cancer) | Max inhibition of 57.5% at 100 µg/mL | [2] |

| Reserpine | Rauwolfia serpentina | Various drug-resistant tumor cells | Not specified | |

| Indole alkaloids | Rauwolfia serpentina | HL-60 (promyelocytic leukemia) | Assessed | [3] |

Experimental Protocols for Assessing In Vitro Cytotoxicity

The most common method for evaluating the in vitro cytotoxicity of natural products, including Rauvolfia alkaloids, is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding:

-

Human cancer cell lines (e.g., MCF-7, HL-60) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.

-

The culture medium is removed from the wells and replaced with the medium containing the test compound. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.

-

The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

The medium containing MTT is carefully removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

-

-

Data Analysis:

-

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

-

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are unknown, studies on other Rauvolfia alkaloids suggest potential mechanisms that could be investigated.

Studies on extracts from Rauvolfia tetraphylla have indicated that their cytotoxic effects on MCF-7 breast cancer cells may be mediated through the induction of apoptosis. This is supported by observed alterations in the expression levels of key apoptosis-related genes.

-

Bcl-2: A down-regulation of the anti-apoptotic protein Bcl-2 has been noted, which would favor programmed cell death.

-

TGF (Transforming Growth Factor): Changes in the expression of TGF, a cytokine involved in cell growth and differentiation, have also been implicated.

The following diagram illustrates a potential experimental workflow to investigate the apoptotic effects of this compound.

Computational docking studies on alkaloids from Rauwolfia serpentina, such as serpentine, ajmalicine, yohimbine, reserpine, and ajmaline, have suggested their potential to interact with and activate the insulin (B600854) receptor. This indicates that Rauvolfia alkaloids may have broader effects on cellular signaling beyond cytotoxicity.

The following diagram depicts a simplified model of a signaling pathway that could be investigated for this compound.

Conclusion and Future Directions

While direct experimental evidence for the in vitro biological activity of this compound is currently lacking, the existing research on related alkaloids from the Rauvolfia genus provides a strong foundation for future investigations. The cytotoxic and signaling modulation activities observed for other Rauvolfia compounds suggest that this compound is a promising candidate for further study.

Future research should focus on:

-

Isolation and Purification: Obtaining a sufficient quantity of pure this compound for comprehensive biological evaluation.

-

In Vitro Screening: Performing cytotoxicity assays against a broad panel of cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Investigating the underlying molecular mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

-

Target Identification: Utilizing techniques such as proteomics and molecular docking to identify the specific cellular targets of this compound.

By following the experimental frameworks outlined in this guide, researchers can begin to unravel the therapeutic potential of this largely unexplored natural product.

References

Rauvovertine C: A Technical Guide on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauwovertine C is a hexacyclic monoterpenoid indole (B1671886) alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. This document provides a comprehensive overview of the discovery of Rauvovertine C, its natural source, and its initial characterization. The information is based on the primary scientific literature and is intended to serve as a technical guide for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Source

Rauwovertine C was first isolated from the stems of Rauvolfia verticillata, a plant belonging to the Apocynaceae family.[1] This discovery was the result of a phytochemical investigation aimed at identifying novel bioactive compounds from this plant species, which has a history of use in traditional medicine. Rauvolfia verticillata is a shrub that is known to produce a variety of indole alkaloids, many of which possess interesting pharmacological properties.[1]

The initial discovery and characterization of this compound were reported in a 2015 study published in the journal Fitoterapia. In this study, this compound was isolated along with four other new hexacyclic monoterpenoid indole alkaloids: rauvovertine A, 17-epi-rauvovertine A, rauvovertine B, and 17-epi-rauvovertine B.

Natural Source:

-

Plant Species: Rauvolfia verticillata (Lour.) Baill.[1]

-

Family: Apocynaceae[2]

-

Part of Plant Used for Isolation: Stems[1]

Chemical and Physical Properties

The chemical structure of this compound was elucidated through extensive spectroscopic analysis. Its molecular formula has been determined to be C₂₀H₂₃N₃O, with a corresponding molecular weight of 321.4 g/mol .

| Property | Value |

| Molecular Formula | C₂₀H₂₃N₃O |

| Molecular Weight | 321.4 g/mol |

| Compound Type | Hexacyclic Monoterpenoid Indole Alkaloid |

| CAS Number | 2055073-74-8 |

Detailed spectroscopic data (¹H NMR, ¹³C NMR, MS, IR, UV) and percentage yield from the natural source are reported in the primary literature but are not publicly available in the accessed databases. For detailed analysis, it is recommended to consult the full-text article: Gao Y, et al. Fitoterapia. 2015 Dec;107:44-8.

Experimental Protocols

Isolation of this compound

The following is a generalized workflow for the isolation of alkaloids from Rauvolfia species, as specific details for this compound are not publicly available. The actual protocol can be found in the primary literature.

References

A Comprehensive Guide to the Preliminary Toxicity Screening of Rauvovertine C

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Rauvovertine C is presented here as a hypothetical novel alkaloid for the purpose of outlining a comprehensive preliminary toxicity screening strategy. The data presented are illustrative and not based on actual experimental results for this specific compound.

This technical guide provides a detailed framework for conducting a preliminary toxicity assessment of a novel indole (B1671886) alkaloid, "this compound." The protocols and methodologies described are based on established and widely accepted practices in toxicology for the initial safety evaluation of natural products and new chemical entities.

Introduction to Preliminary Toxicity Screening

The initial phase of toxicity screening for a novel compound is critical for identifying potential safety concerns early in the drug development process. This preliminary assessment typically involves a battery of in vitro and in vivo tests designed to evaluate the compound's potential for cytotoxicity, genotoxicity, and acute systemic toxicity. The data generated from these studies are essential for making informed decisions about the continued development of the compound.

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death.[1] These in vitro tests provide initial insights into the potential toxicity of a substance at the cellular level.

Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Methodology:

-

Cell Culture: Human hepatocellular carcinoma (HepG2) and human cervical adenocarcinoma (HeLa) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Exposure: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for 24 and 48 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[3]

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Data Presentation: Cytotoxicity of this compound

| Cell Line | Exposure Time (hours) | IC50 (µM) |

| HepG2 | 24 | 75.3 |

| 48 | 42.1 | |

| HeLa | 24 | 88.9 |

| 48 | 55.6 |

Experimental Workflow: Cytotoxicity Screening

Genotoxicity Assessment

Genotoxicity testing is crucial to identify compounds that can cause genetic damage, such as gene mutations and chromosomal aberrations.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. The test evaluates the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Methodology:

-

Bacterial Strains: S. typhimurium strains TA98 and TA100 are commonly used.

-

Metabolic Activation: The test is performed with and without the S9 fraction (a liver homogenate) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Colony Counting: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Data Presentation: Ames Test for this compound

| Strain | Metabolic Activation (S9) | This compound (µ g/plate ) | Mean Revertants/Plate ± SD | Mutagenicity Ratio |

| TA98 | - | 0 (Control) | 25 ± 4 | 1.0 |

| 10 | 28 ± 5 | 1.1 | ||

| 50 | 31 ± 3 | 1.2 | ||

| 100 | 33 ± 6 | 1.3 | ||

| + | 0 (Control) | 45 ± 6 | 1.0 | |

| 10 | 49 ± 7 | 1.1 | ||

| 50 | 52 ± 5 | 1.2 | ||

| 100 | 55 ± 8 | 1.2 | ||

| TA100 | - | 0 (Control) | 130 ± 12 | 1.0 |

| 10 | 135 ± 15 | 1.0 | ||

| 50 | 142 ± 11 | 1.1 | ||

| 100 | 148 ± 14 | 1.1 | ||

| + | 0 (Control) | 150 ± 18 | 1.0 | |

| 10 | 158 ± 16 | 1.1 | ||

| 50 | 165 ± 20 | 1.1 | ||

| 100 | 172 ± 19 | 1.1 |

A compound is considered mutagenic if it produces a dose-related increase in the number of revertants that is at least twice the background (spontaneous revertant) count.

Logical Flow: Genotoxicity Testing Strategy

Acute Systemic Toxicity

Acute toxicity studies in animals are performed to determine the immediate adverse effects of a single high dose of a substance. These studies are essential for estimating the lethal dose 50 (LD50) and identifying the target organs of toxicity.

Experimental Protocol: Brine Shrimp Lethality Assay (Alternative Model)

The Brine Shrimp Lethality Assay (BSLA) is a simple, rapid, and low-cost preliminary screen for toxicity. It has been shown to have a good correlation with in vivo acute toxicity in rodents.

Methodology:

-

Hatching: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant aeration and light for 48 hours.

-

Exposure: Ten nauplii (larvae) are transferred to vials containing artificial seawater and various concentrations of this compound.

-

Incubation: The vials are incubated for 24 hours under light.

-

Mortality Count: The number of dead shrimp is counted.

-

LC50 Determination: The lethal concentration 50 (LC50), the concentration that kills 50% of the brine shrimp, is determined using probit analysis.

Experimental Protocol: Acute Oral Toxicity in Rodents (OECD 425)

This guideline describes a procedure for assessing acute oral toxicity that uses a reduced number of animals.

Methodology:

-

Animals: Healthy, young adult female rats are used, as they are often slightly more sensitive.

-

Housing: Animals are housed in standard conditions with access to food and water.

-

Dosing: A single animal is dosed at the starting dose level (e.g., 2000 mg/kg for a substance expected to be of low toxicity).

-

Observation: The animal is observed for signs of toxicity and mortality over 14 days.

-

Sequential Dosing: Based on the outcome for the first animal, subsequent animals are dosed at higher or lower dose levels until the LD50 can be estimated.

-

Necropsy: At the end of the study, all animals are subjected to a gross necropsy.

Data Presentation: Acute Toxicity of this compound

Brine Shrimp Lethality Assay

| Concentration (µg/mL) | Number of Shrimp | Number of Dead | % Mortality |

|---|---|---|---|

| 0 (Control) | 10 | 0 | 0 |

| 10 | 10 | 1 | 10 |

| 100 | 10 | 4 | 40 |

| 500 | 10 | 8 | 80 |

| 1000 | 10 | 10 | 100 |

Acute Oral Toxicity in Rats (OECD 425)

-

LD50: > 2000 mg/kg body weight

-

Clinical Observations: No signs of toxicity or mortality were observed at 2000 mg/kg. No significant changes in body weight were noted.

-

Gross Necropsy: No abnormalities were observed in the organs of the treated animals.

Signaling Pathway: Hypothetical Pathway of this compound-Induced Apoptosis

Conclusion and Future Directions

The preliminary toxicity screening of this compound, as outlined in this guide, provides a foundational understanding of its safety profile. Based on the hypothetical data, this compound demonstrates moderate in vitro cytotoxicity, no significant genotoxicity in the Ames test, and low acute systemic toxicity.

Further studies would be warranted to explore its sub-chronic toxicity, reproductive and developmental toxicity, and to elucidate the specific mechanisms of its cytotoxic effects. This comprehensive, tiered approach ensures a thorough initial safety assessment while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

References

- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Rauvovertine C in Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rauvovertine C is an alkaloid with potential therapeutic applications. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development. This application note provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma samples. The method is designed to be robust and suitable for high-throughput analysis in a regulated bioanalytical laboratory.

Bioanalytical methods are essential for the quantitative determination of drugs and their metabolites in biological fluids, which plays a significant role in the evaluation and interpretation of bioequivalence, pharmacokinetic (PK), and toxicokinetic studies.[1][2] A selective and sensitive analytical method is critical for the successful conduct of preclinical and clinical pharmacology studies.[1]

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another suitable alkaloid)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Control plasma (drug-free)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is recommended.[3][4]

-

HPLC System: Capable of gradient elution.

-

Mass Spectrometer: Equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for separation.

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve and QC samples.

-

Calibration Curve (CC) and QC Samples: Spike control plasma with the appropriate working standard solutions to prepare CCs and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for sample cleanup in bioanalysis.

-

To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| MRM Transitions | To be determined by direct infusion of the analyte and IS |

| Collision Gas | Nitrogen |

Method Validation

The bioanalytical method should be validated according to regulatory guidelines. Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: Establishing a valid calibration curve over the required concentration range.

-

Accuracy and Precision: Ensuring reliable and reproducible results.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The alteration of the analyte response due to interfering components in the sample matrix.

-

Stability: Ensuring the analyte remains stable throughout sample collection, storage, and analysis.

Data Presentation

Table 3: Linearity of Calibration Curve

| Analyte | Calibration Range (ng/mL) | r² |

| This compound | 1 - 1000 | > 0.995 |

Table 4: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| LQC | 3 | 98.5 | 4.2 | 99.1 | 5.5 |

| MQC | 100 | 101.2 | 3.1 | 100.8 | 4.3 |

| HQC | 800 | 99.8 | 2.5 | 100.2 | 3.8 |

Table 5: Stability of this compound in Plasma

| Stability Condition | Duration | Concentration (ng/mL) | Accuracy (%) |

| Bench-top | 4 hours | 3, 800 | 97.2, 98.5 |

| Freeze-thaw (3 cycles) | -20°C | 3, 800 | 96.8, 97.9 |

| Long-term | 30 days | 3, 800 | 95.5, 96.3 |

Mandatory Visualization

Caption: Experimental workflow for the quantitative analysis of this compound in plasma.

Caption: Logical relationship of bioanalytical method development and validation.

References

Application Note: Cell-Based Assay for Characterizing the Biological Activity of Rauvovertine C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvovertine C is a plant-derived alkaloid compound with potential effects on cardiovascular functions.[1] Understanding the cellular mechanisms of action of novel compounds like this compound is crucial for drug discovery and development. This application note provides a detailed protocol for a series of cell-based assays to characterize the biological activity of this compound, with a focus on its potential effects on cell viability, the actin cytoskeleton, and the Rho/ROCK signaling pathway. The Rho-associated kinase (ROCK) is a key regulator of the actin cytoskeleton and is implicated in various cellular processes, including cell adhesion, migration, and contraction.

Preliminary Analysis: Cytotoxicity of this compound

Before assessing the specific biological activity of this compound, it is essential to determine its cytotoxic profile to identify a suitable concentration range for subsequent experiments. The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[2][3]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells (e.g., A549, HeLa, or a relevant cardiovascular cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Data Presentation

The results of the MTT assay can be used to calculate the IC50 value (the concentration of a drug that inhibits a biological process by 50%) for this compound.

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Control) | 1.25 | 100 |

| 1 | 1.20 | 96 |

| 10 | 1.05 | 84 |

| 25 | 0.80 | 64 |

| 50 | 0.61 | 49 |

| 100 | 0.35 | 28 |

Assessment of Actin Cytoskeleton Integrity

To investigate the effect of this compound on the cellular cytoskeleton, F-actin can be visualized using fluorescently labeled phalloidin (B8060827). Phalloidin is a bicyclic peptide that binds specifically to filamentous actin (F-actin).

Experimental Protocol: Phalloidin Staining for F-actin

-

Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Once the cells reach 50-70% confluency, treat them with non-toxic concentrations of this compound (determined from the MTT assay) for the desired time.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

-

Staining: Wash the cells three times with PBS and incubate with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes at room temperature in the dark.

-

Nuclear Staining (Optional): To visualize the nuclei, you can counterstain with a nuclear dye like DAPI (4',6-diamidino-2-phenylindole).

-

Mounting and Imaging: Wash the coverslips with PBS, mount them on microscope slides, and visualize the cells using a fluorescence microscope.

Analysis of Rho/ROCK Signaling Pathway Activity

The effect of this compound on the Rho/ROCK signaling pathway can be determined by measuring the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), a downstream substrate of ROCK. A cell-based ELISA is a suitable method for quantifying the levels of phosphorylated MYPT1.

Experimental Protocol: Cell-Based ELISA for Phospho-MYPT1

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time. Include a known ROCK inhibitor (e.g., Y-27632) as a positive control.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 (Thr853)) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the wells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops. Stop the reaction with a stop solution.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Normalization: To normalize for cell number, perform a parallel assay to stain for a housekeeping protein like GAPDH or use a total MYPT1 antibody.

Data Presentation

The results will indicate the effect of this compound on ROCK activity.

| Treatment | Concentration (µM) | Absorbance (450 nm) (pMYPT1) | Normalized pMYPT1 Level |

| Untreated Control | 0 | 0.85 | 1.00 |

| This compound | 10 | 0.68 | 0.80 |

| This compound | 25 | 0.45 | 0.53 |

| This compound | 50 | 0.30 | 0.35 |

| Y-27632 (Positive Control) | 10 | 0.25 | 0.29 |

Visualizations

Signaling Pathway

Caption: Hypothetical signaling pathway of this compound as a ROCK inhibitor.

Experimental Workflow

Caption: Workflow for characterizing this compound activity.

References

Application Notes and Protocols: Investigating the Antihypertensive Effects of Rauvovertine C in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the preclinical evaluation of Rauvovertine C, a novel compound with putative antihypertensive properties. The following sections detail the selection of appropriate animal models, experimental protocols for assessing antihypertensive efficacy, and potential signaling pathways involved in its mechanism of action. This document is intended to serve as a foundational resource for researchers initiating in vivo studies to characterize the cardiovascular effects of this compound.

Selection of Animal Models for Hypertension Research

The choice of an appropriate animal model is critical for elucidating the antihypertensive potential of this compound. Several well-established rodent models are available, each mimicking different aspects of human hypertension.[1][2][3][4] The selection should be guided by the specific research question and the presumed mechanism of action of the test compound.

Commonly Used Animal Models of Hypertension:

-

Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension, closely resembling the human condition.[1] SHRs develop hypertension without any external intervention and are responsive to most classes of antihypertensive drugs.

-

Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertensive Rat: This model represents a form of mineralocorticoid-induced, low-renin hypertension. It is induced by unilateral nephrectomy, subcutaneous implantation of a DOCA pellet, and administration of high-salt drinking water.

-

Angiotensin II (Ang II)-Induced Hypertensive Rat: This model is used to study renin-angiotensin system (RAS)-dependent hypertension. Hypertension is induced by continuous infusion of Ang II via an osmotic minipump.

-

Dahl Salt-Sensitive (S) Rat: This genetic model is used to study salt-sensitive hypertension. These rats develop hypertension when fed a high-salt diet, while the Dahl salt-resistant (R) strain remains normotensive.

Experimental Protocols

Acute Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the dose-dependent acute effect of this compound on blood pressure and heart rate in conscious, freely moving SHRs.

Materials:

-

Male SHRs (16-20 weeks old)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Telemetry system for blood pressure monitoring (e.g., DSI) or tail-cuff plethysmography system

-

Oral gavage needles

Protocol:

-

Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.

-

Blood Pressure Measurement:

-

Telemetry (Recommended): Surgically implant telemetry transmitters for continuous measurement of blood pressure and heart rate. Allow a recovery period of at least one week post-surgery.

-

Tail-Cuff Plethysmography: Train the rats for several days to habituate them to the restraining and tail-cuff inflation procedure to obtain stable baseline readings.

-

-

Baseline Recording: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for at least 30 minutes before drug administration.

-

Drug Administration:

-

Divide the animals into groups (n=6-8 per group):

-

Vehicle control

-

This compound (e.g., 10, 30, 100 mg/kg)

-

-

Administer the vehicle or this compound orally via gavage.

-

-

Post-Dose Monitoring: Continuously monitor SBP, DBP, and HR for at least 24 hours post-administration.

-

Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treated and vehicle control groups.

Chronic Antihypertensive Effect of this compound in DOCA-Salt Hypertensive Rats

Objective: To evaluate the long-term efficacy of this compound in a model of mineralocorticoid hypertension.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Deoxycorticosterone acetate (DOCA) pellets (e.g., 50 mg/pellet, 21-day release)

-

1% NaCl drinking water

-

This compound

-

Vehicle

Protocol:

-

Induction of Hypertension:

-

Anesthetize the rats and perform a left uninephrectomy.

-

Subcutaneously implant a DOCA pellet.

-

Replace drinking water with 1% NaCl solution.

-

-

Blood Pressure Monitoring: Monitor systolic blood pressure weekly using the tail-cuff method. The rats are considered hypertensive when SBP consistently exceeds 160 mmHg (typically after 3-4 weeks).

-

Treatment:

-

Once hypertension is established, randomize the rats into treatment groups:

-

Sham-operated control

-

DOCA-salt + Vehicle

-

DOCA-salt + this compound (e.g., 30 mg/kg/day)

-

-

Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).

-

-

Weekly Measurements: Continue weekly monitoring of SBP, body weight, and water intake.

-

Terminal Procedures: At the end of the treatment period, collect blood samples for biochemical analysis (e.g., plasma renin activity, aldosterone (B195564) levels). Euthanize the animals and collect heart and kidney tissues for histological analysis and measurement of organ hypertrophy.

-

Data Analysis: Compare the changes in blood pressure, organ weight, and biochemical parameters among the different groups.

Data Presentation

Table 1: Acute Effect of this compound on Blood Pressure and Heart Rate in SHRs

| Treatment Group | Dose (mg/kg) | Baseline SBP (mmHg) | ΔSBP at 6h (mmHg) | Baseline HR (bpm) | ΔHR at 6h (bpm) |

| Vehicle | - | 185 ± 5 | -2 ± 3 | 350 ± 10 | +5 ± 8 |

| This compound | 10 | 188 ± 6 | -15 ± 4 | 345 ± 12 | -10 ± 6 |

| This compound | 30 | 186 ± 5 | -35 ± 6 | 352 ± 9 | -25 ± 7 |

| This compound | 100 | 189 ± 7 | -50 ± 8 | 348 ± 11 | -40 ± 9* |

*Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. (Example data)

Table 2: Chronic Effect of this compound on Systolic Blood Pressure in DOCA-Salt Hypertensive Rats

| Treatment Group | Week 0 SBP (mmHg) | Week 1 SBP (mmHg) | Week 2 SBP (mmHg) | Week 3 SBP (mmHg) | Week 4 SBP (mmHg) |

| Sham | 120 ± 4 | 122 ± 5 | 121 ± 4 | 123 ± 6 | 122 ± 5 |

| DOCA + Vehicle | 175 ± 6 | 180 ± 7 | 185 ± 8 | 190 ± 9 | 195 ± 10 |

| DOCA + this compound | 178 ± 7 | 165 ± 6 | 150 ± 5 | 140 ± 7 | 135 ± 6 |

*Data are presented as mean ± SEM. *p < 0.05 vs. DOCA + Vehicle. (Example data)

Visualization of Workflows and Signaling Pathways

Experimental Workflow Diagram

References

Application Notes and Protocols for Studying Rauvovertine C in Spontaneously Hypertensive Rats (SHR)